

Crystal structure and molecular geometry of 4-(Methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylsulfonyl)benzoic acid

Cat. No.: B1294570

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of **4-(Methylsulfonyl)benzoic acid**, a compound of interest in pharmaceutical and materials science. The data presented herein is primarily based on the pivotal X-ray crystallography study titled "Molecular Structures of p-Methylsulphonylbenzoic Acid and Methylphenylsulphone: Comparison of X-Ray and Electron Diffraction Results," published in *Zeitschrift für Naturforschung B*.^[1] For complete, original data sets, readers are encouraged to consult the original publication and its supplementary materials.

Crystal Structure

The crystal structure of **4-(Methylsulfonyl)benzoic acid** has been determined by single-crystal X-ray diffraction. This analysis reveals the arrangement of molecules in the solid state, providing insights into intermolecular interactions that govern the material's properties.

Table 1: Crystallographic Data

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	Data not available in search results
b (Å)	Data not available in search results
c (Å)	Data not available in search results
α (°)	90
β (°)	Data not available in search results
γ (°)	90
Volume (Å ³)	Data not available in search results
Z	2[1]
Density (calculated) (g/cm ³)	1.549[1]
Density (measured) (g/cm ³)	1.545[1]
Radiation type	MoK α
Temperature (K)	Data not available in search results
R-factor	Data not available in search results

Note: Specific unit cell parameters (a, b, c, β) and other experimental details were not available in the provided search results. For these precise values, direct consultation of the primary research article or its associated crystallographic information file (CIF) is necessary.

Molecular Geometry

The molecular geometry of **4-(Methylsulfonyl)benzoic acid**, as determined from the crystal structure, provides key information on bond lengths, bond angles, and torsion angles. These parameters are crucial for understanding the molecule's conformation and its potential interactions in a biological or chemical system.

Table 2: Selected Bond Lengths

Bond	Length (Å)
S-O1	Data not available in search results
S-O2	Data not available in search results
S-C(methyl)	Data not available in search results
S-C(phenyl)	Data not available in search results
C(carboxyl)-O(hydroxyl)	Data not available in search results
C(carboxyl)=O(carbonyl)	Data not available in search results
C-C (aromatic mean)	Data not available in search results

Table 3: Selected Bond Angles

Angle	Value (°)
O1-S-O2	Data not available in search results
O-S-C(methyl)	Data not available in search results
O-S-C(phenyl)	Data not available in search results
C(methyl)-S-C(phenyl)	Data not available in search results
C(aromatic)-C(carboxyl)-O	Data not available in search results

Table 4: Selected Torsion Angles

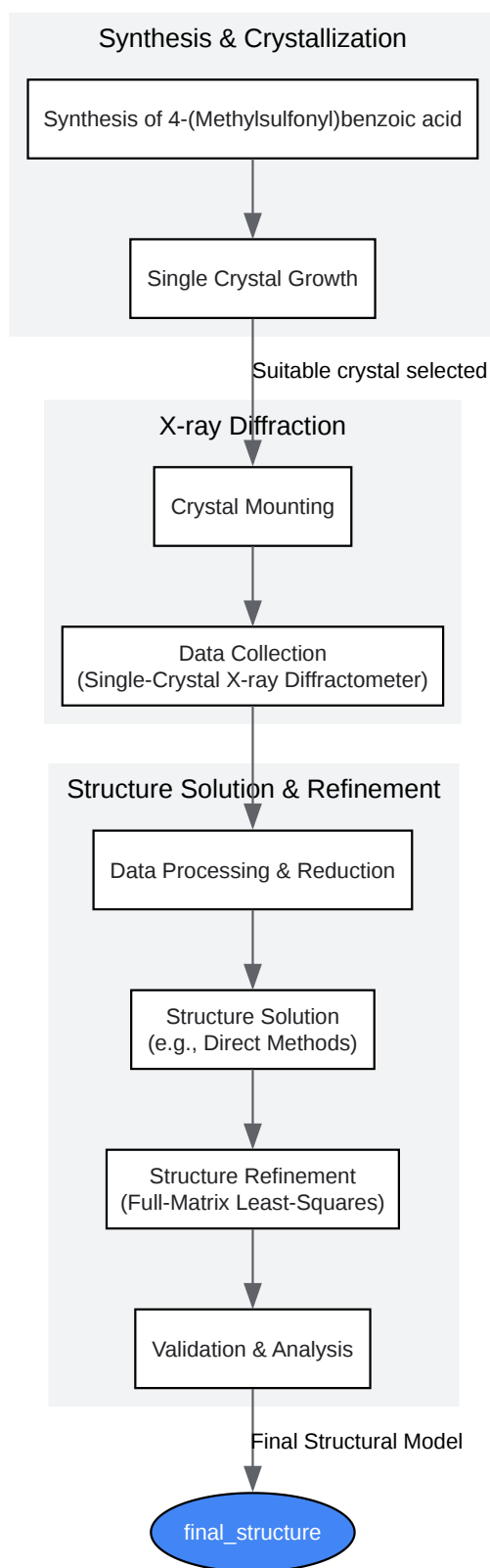
Dihedral Angle	Value (°)
C(aromatic)-C(aromatic)-S-O	Data not available in search results
C(aromatic)-C(aromatic)-C(carboxyl)-O	Data not available in search results

Note: The specific values for bond lengths, bond angles, and torsion angles are detailed in the primary research publication. These tables are structured to be populated with that data.

Experimental Protocols

The determination of the crystal structure and molecular geometry of **4-(Methylsulfonyl)benzoic acid** involves a standard workflow, from sample preparation to data analysis.

Experimental Workflow for Crystal Structure Determination



[Click to download full resolution via product page](#)

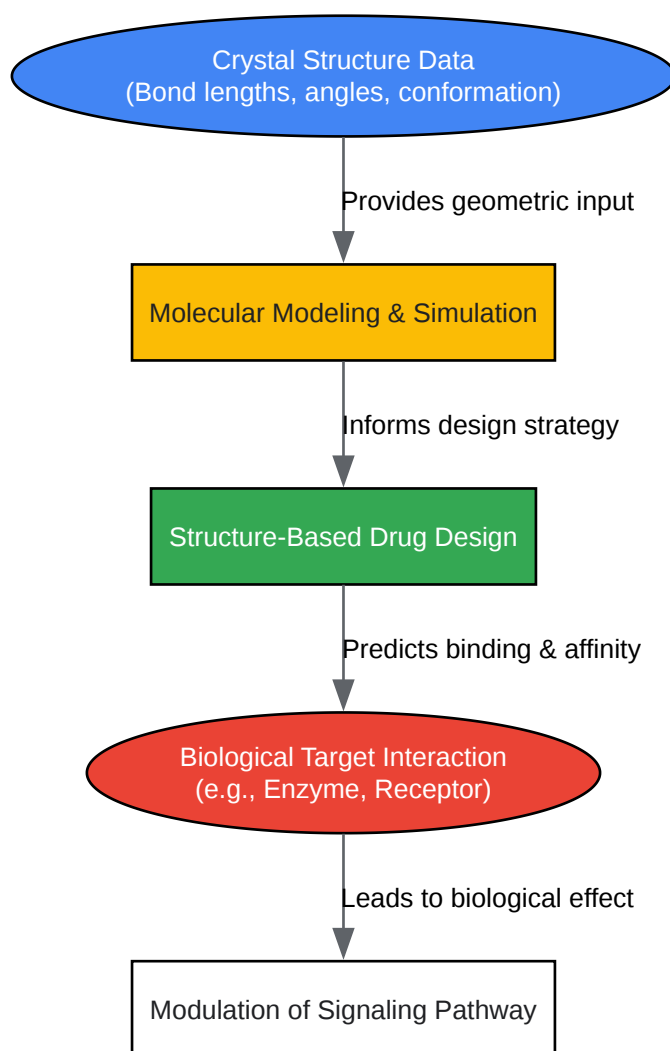
Figure 1: Experimental workflow for determining the crystal structure.

Methodology Details:

- **Synthesis and Crystallization:** **4-(Methylsulfonyl)benzoic acid** is synthesized and then purified. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from an appropriate solvent system.
- **X-ray Data Collection:** A selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected using monochromatic X-ray radiation (commonly MoK α , $\lambda = 0.71073$ Å). A series of diffraction images are recorded as the crystal is rotated.
- **Data Processing:** The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
- **Structure Solution and Refinement:** The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the molecule is then built and refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors.
- **Validation:** The final refined structure is validated using crystallographic software to check for geometric reasonability and overall quality of the model. The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are then reported.

Signaling Pathways and Logical Relationships

While this document focuses on the static crystal structure, this structural information is foundational for understanding how **4-(Methylsulfonyl)benzoic acid** might interact with biological targets. The precise geometry and electronic properties derived from the crystal structure are critical inputs for molecular docking and drug design studies, which aim to predict and rationalize the molecule's role in signaling pathways.



[Click to download full resolution via product page](#)

Figure 2: Logical relationship from crystal structure to biological function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal structure and molecular geometry of 4-(Methylsulfonyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1294570#crystal-structure-and-molecular-geometry-of-4-methylsulfonyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com